molecular formula C16H21BrO3 B1293354 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone CAS No. 898785-70-1

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Cat. No.: B1293354
CAS No.: 898785-70-1
M. Wt: 341.24 g/mol
InChI Key: GXWZLNVVOPUEMK-UHFFFAOYSA-N
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Description

2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H21BrO3 It is characterized by the presence of a bromine atom at the 2’ position of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety attached to the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The 5,5-dimethyl-1,3-dioxane moiety can be synthesized by reacting an appropriate ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxane ring.

    Coupling Reaction: The final step involves coupling the brominated phenyl ring with the dioxane moiety through a Friedel-Crafts acylation reaction using an acid chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

    Hydrolysis Products: Hydrolysis of the dioxane ring results in the formation of diols.

Scientific Research Applications

2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dioxane moiety can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains a bromine atom but differs in the overall structure and functional groups.

Uniqueness

2’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the combination of the bromine atom and the 5,5-dimethyl-1,3-dioxane moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZLNVVOPUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645911
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-70-1
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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